4-(3-Formyl-4-nitro-phenoxy)-butyric acid
Overview
Description
4-(3-Formyl-4-nitro-phenoxy)-butyric acid is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Polymers
4-(3-Formyl-4-nitro-phenoxy)-butyric acid and its derivatives play a critical role in the synthesis of thermally stable and organosoluble polymers. Faghihi et al. (2011) demonstrated the synthesis of new poly(ether–ester–imide)s using a compound structurally similar to this compound. These polymers exhibit good inherent viscosities and are characterized by various methods including FTIR, NMR, and thermogravimetric analysis (Faghihi et al., 2011).
Peptide Synthesis
The compound is also relevant in the field of peptide synthesis. Matsueda and Walter (2009) reported the use of a group, 3-nitro-2-pyridinesulfenyl (Npys), for protecting and activating amino and hydroxyl groups in peptide synthesis. Although not directly mentioning this compound, the study highlights the significance of nitro-substituted compounds in peptide bond formation (Matsueda & Walter, 2009).
Drug Delivery Systems
In the area of drug delivery, the compound finds application in the development of photoresponsive nanogels. Park et al. (2013) introduced a photolabile compound, similar in structure to this compound, to prepare nanogels for anticancer drug delivery. This approach enables controlled drug release upon light activation, improving tumor-cell-killing efficacy (Park et al., 2013).
Organic Synthesis
The compound is also utilized in organic synthesis. Sakukuma et al. (2020) synthesized 4-(p-nitro)-phenyl-hydroxylated-butyric acids, compounds structurally related to this compound, highlighting the versatility of nitro-substituted phenoxy compounds in synthesizing complex organic molecules (Sakukuma et al., 2020).
Green Chemistry
In the context of green chemistry, Shelke et al. (2009) reported a microwave-assisted synthesis method involving compounds similar to this compound. This approach offers advantages such as shorter reaction times and a simple work-up procedure, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Shelke et al., 2009).
Properties
IUPAC Name |
4-(3-formyl-4-nitrophenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-7-8-6-9(3-4-10(8)12(16)17)18-5-1-2-11(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKITJICGXCHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(=O)O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374695 | |
Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94193-36-9 | |
Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94193-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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